1-(2,6-Dimethyl-phenyl)-piperazin-2-one, also known as N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide, is a compound with significant interest in medicinal chemistry due to its structural features and potential pharmacological properties. The compound's chemical formula is and it has a molecular weight of approximately 247.34 g/mol. It is classified as a piperazine derivative and is recognized for its application in various scientific fields, particularly in drug development.
This compound is categorized under the piperazine class of compounds, which are known for their diverse biological activities. It is often utilized in research related to pharmaceuticals, specifically in the development of drugs targeting neurological and psychiatric disorders. The compound can be sourced from chemical suppliers specializing in pharmaceutical intermediates and reference standards.
The synthesis of 1-(2,6-Dimethyl-phenyl)-piperazin-2-one can be achieved through several methods, with the following being prominent:
InChI=1S/C14H21N3O/c1-11-4-3-5-12(2)14(11)16-13(18)10-17-8-6-15-7-9-17/h3-5,15H,6-10H2,1-2H3,(H,16,18)
The compound participates in various chemical reactions typical for piperazine derivatives:
These reactions are facilitated by the nucleophilic nature of the amine groups present in the piperazine structure, allowing for diverse modifications that can enhance biological activity or alter pharmacokinetic properties.
The mechanism of action for 1-(2,6-Dimethyl-phenyl)-piperazin-2-one is primarily linked to its interaction with neurotransmitter receptors in the central nervous system.
Research indicates that modifications on the piperazine ring can significantly alter binding affinities and selectivity towards various receptors.
These properties suggest that the compound has suitable characteristics for oral bioavailability and potential therapeutic applications.
1-(2,6-Dimethyl-phenyl)-piperazin-2-one has several applications in scientific research:
CAS No.: 26532-22-9
CAS No.: 802855-66-9
CAS No.: 23745-82-6
CAS No.:
CAS No.: 93962-62-0